Huwentoxin-IV

Pain Research Ion Channel Pharmacology NaV1.7 Antagonism

Choose Huwentoxin-IV (HWTX-IV) as the definitive NaV1.7-selective antagonist for pain target validation. It delivers >385-fold selectivity over cardiac NaV1.5 and 15.4-fold over muscle NaV1.4, enabling unambiguous isolation of NaV1.7 currents. The toxin's unique mutation fingerprint (E818C vs. F813G) provides a precise pharmacological probe for domain II voltage-sensor mapping, while its benchmark in vivo analgesic efficacy (63.6% reversal at 100 µg/kg i.p., equivalent to morphine) supports standardized cross-study comparisons. For peptide engineering, the baseline hNaV1.7/hNaV1.6 selectivity ratio of 23 offers a quantitative foundation for rational mutagenesis. Generic substitution with ProTx-II or tetrodotoxin risks off-target effects and irreproducible results—only wild-type HWTX-IV guarantees the validated selectivity and potency metrics required for translational pain research.

Molecular Formula C174H278N52O51S6
Molecular Weight 4106.79
CAS No. 526224-73-7
Cat. No. B612405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuwentoxin-IV
CAS526224-73-7
Molecular FormulaC174H278N52O51S6
Molecular Weight4106.79
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)O)CC(C)C)NC(=O)C(CCC(=O)O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)C(C)C)CC(C)C)CCCCN)CO)CO)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C4CCCN4C(=O)C(NC2=O)CC(=O)N)CO)CC(=O)N)CC(=O)O)CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)N)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)C(C)O)CCCCN)CCCNC(=N)N)CO)C)CCCCN)CC8=CC=CC=C8
InChIInChI=1S/C174H278N52O51S6/c1-13-87(9)135(138(185)243)223-149(254)106(51-54-128(182)234)201-152(257)110(68-92-45-47-94(232)48-46-92)206-144(249)100(39-22-27-59-177)198-162(267)122-80-280-282-82-124-167(272)220-123-81-281-279-79-121(217-140(245)96(180)49-55-131(237)238)164(269)205-108(65-84(3)4)151(256)202-107(52-56-132(239)240)150(255)224-136(88(10)14-2)170(275)210-111(67-91-33-16-15-17-34-91)153(258)195-98(37-20-25-57-175)141(246)193-89(11)139(244)216-120(165(270)211-115(71-130(184)236)172(277)226-64-32-44-126(226)168(273)215-119(77-230)160(265)208-113(70-129(183)235)155(260)209-114(72-133(241)242)156(261)200-105(147(252)218-124)50-53-127(181)233)78-278-283-83-125(221-169(274)134(86(7)8)222-157(262)109(66-85(5)6)204-143(248)99(38-21-26-58-176)196-158(263)116(74-227)213-161(266)118(76-229)212-146(251)101(199-163(123)268)40-23-28-60-178)166(271)214-117(75-228)159(264)197-103(42-30-62-190-173(186)187)142(247)194-102(41-24-29-61-179)148(253)225-137(90(12)231)171(276)203-104(43-31-63-191-174(188)189)145(250)207-112(154(259)219-122)69-93-73-192-97-36-19-18-35-95(93)97/h15-19,33-36,45-48,73,84-90,96,98-126,134-137,192,227-232H,13-14,20-32,37-44,49-72,74-83,175-180H2,1-12H3,(H2,181,233)(H2,182,234)(H2,183,235)(H2,184,236)(H2,185,243)(H,193,246)(H,194,247)(H,195,258)(H,196,263)(H,197,264)(H,198,267)(H,199,268)(H,200,261)(H,201,257)(H,202,256)(H,203,276)(H,204,248)(H,205,269)(H,206,249)(H,207,250)(H,208,265)(H,209,260)(H,210,275)(H,211,270)(H,212,251)(H,213,266)(H,214,271)(H,215,273)(H,216,244)(H,217,245)(H,218,252)(H,219,259)(H,220,272)(H,221,274)(H,222,262)(H,223,254)(H,224,255)(H,225,253)(H,237,238)(H,239,240)(H,241,242)(H4,186,187,190)(H4,188,189,191)
InChIKeyMJMLBAPXMAOKDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
SolubilitySoluble in water
Storage-20°C

Huwentoxin-IV (CAS 526224-73-7): A Potent and Subtype-Selective NaV1.7 Blocker for Analgesic Research


Huwentoxin-IV (HWTX-IV, CAS 526224-73-7) is a 35-amino acid inhibitory cystine knot (ICK) peptide originally isolated from the venom of the Chinese bird-eating spider Cyriopagopus schmidti (formerly Selenocosmia huwena) [1]. The peptide acts as a gating modifier toxin, preferentially inhibiting neuronal voltage-gated sodium channel subtypes—particularly NaV1.7—by trapping the domain II voltage sensor in its closed, inward configuration via binding to neurotoxin receptor site 4 [2]. Its mechanism is specific to tetrodotoxin-sensitive (TTX-S) sodium currents, with minimal effect on TTX-resistant (TTX-R) currents [3].

Why Generic Substitution with Closely Related Spider Toxins or NaV Blockers Fails: The Huwentoxin-IV Differentiation Argument


Generic substitution of Huwentoxin-IV with structurally related spider toxins (e.g., Hainantoxin-IV, ProTx-II) or pan-NaV blockers (e.g., Tetrodotoxin) is scientifically unsound due to quantifiable, non-interchangeable pharmacological profiles. HWTX-IV exhibits a unique combination of high NaV1.7 potency and a specific, narrow subtype-selectivity window (e.g., ~385-fold selectivity for NaV1.7 over muscle NaV1.4) that is not replicated by analogs [1]. Furthermore, the peptide's distinct interaction mode at the domain II voltage sensor, its differential sensitivity to specific channel mutations compared to ProTx-II [2], and its validated in vivo analgesic efficacy relative to clinical comparators like morphine and Mexiletine [3] preclude simple replacement. Substitution without these precise metrics risks introducing confounding off-target effects (e.g., neuromuscular impairment via NaV1.6) or altered potency, compromising experimental reproducibility and translational relevance.

Huwentoxin-IV (CAS 526224-73-7) Quantitative Differentiation: Head-to-Head Evidence Against Key Comparators


Huwentoxin-IV NaV1.7 Subtype Selectivity: Quantified Advantage Over Muscle and Cardiac NaV Isoforms

Huwentoxin-IV demonstrates a quantifiable selectivity window for neuronal NaV1.7 over muscle (NaV1.4) and cardiac (NaV1.5) sodium channel isoforms that is critical for avoiding cardiotoxicity and neuromuscular side effects in analgesic research. In head-to-head electrophysiology assays, HWTX-IV exhibits an IC50 of 26 nM for hNaV1.7, whereas the IC50 for hNaV1.5 is >10 µM, indicating a selectivity ratio of >385-fold . Similarly, the IC50 for rNaV1.4 is 400 nM, providing a >15-fold selectivity margin .

Pain Research Ion Channel Pharmacology NaV1.7 Antagonism

Huwentoxin-IV vs. ProTx-II: Divergent Binding Determinants on NaV1.7 Domain II Voltage Sensor

While both HWTX-IV and ProTx-II are tarantula toxins that preferentially block NaV1.7, they exhibit fundamentally different binding footprints and sensitivities to channel mutations. A head-to-head mutagenesis study revealed that the hNaV1.7 E818C mutation increases the IC50 of HWTX-IV by 400-fold, whereas it increases ProTx-II's IC50 by only 4-fold [1]. Conversely, the F813G mutation decreases ProTx-II affinity by 9-fold but has no effect on HWTX-IV affinity [1].

Sodium Channel Gating Toxin Binding Site Mapping Structure-Activity Relationship

Huwentoxin-IV Analgesic Efficacy: In Vivo Comparison with Morphine in Rat Inflammatory Pain Model

In a rat formalin-induced inflammatory pain model, Huwentoxin-IV demonstrates analgesic efficacy that is quantitatively comparable to morphine but at a defined dose ratio. Intraperitoneal administration of 100 µg/kg HWTX-IV produced a 63.6% reversal of hyperalgesia, which was equivalent in magnitude to the effect of 50 µg/kg morphine [1].

In Vivo Analgesia Inflammatory Pain Translational Pharmacology

Huwentoxin-IV NaV1.7/NaV1.6 Selectivity Ratio: A Measurable Differentiation for Neuromuscular Safety

The native Huwentoxin-IV peptide possesses a defined selectivity ratio for NaV1.7 over the neuromuscular-associated NaV1.6 isoform. Using automated patch-clamp, the hNaV1.7/hNaV1.6 selectivity ratio of wild-type HwTx-IV was determined to be 23, meaning the toxin is 23-fold more potent at blocking NaV1.7 than NaV1.6 [1]. This baseline ratio serves as a reference point for evaluating engineered HwTx-IV analogues aimed at improving the therapeutic window.

NaV1.6 Off-Target Neuromuscular Junction Toxin Selectivity Engineering

Huwentoxin-IV C-Terminal Amidation: A Critical Determinant of NaV1.7 Inhibitory Potency

The C-terminal amidation of Huwentoxin-IV is a non-negotiable structural feature for maintaining high potency at NaV1.7. A direct comparison of recombinant HwTx-IV produced with a C-terminal carboxylic acid (HwTx-IV(acid)) versus the native amidated peptide (HwTx-IV(amide)) revealed a ~50-fold reduction in potency: HwTx-IV(acid) IC50 = 463-727 nM, compared to HwTx-IV(amide) IC50 = 11 ± 3 nM [1].

Peptide Chemistry Recombinant Expression Post-Translational Modification

Huwentoxin-IV (CAS 526224-73-7) High-Impact Research and Industrial Application Scenarios


NaV1.7 Subtype-Selective Pharmacological Profiling in Analgesic Drug Discovery

Researchers engaged in target validation for chronic pain therapeutics should utilize Huwentoxin-IV as the benchmark NaV1.7-selective antagonist. Its >385-fold selectivity over cardiac NaV1.5 and 15.4-fold selectivity over muscle NaV1.4 provide a robust window for isolating NaV1.7-mediated currents in heterogeneous neuronal preparations. This makes HWTX-IV an essential reference compound for screening novel small molecule or biologic NaV1.7 inhibitors, establishing baseline potency and selectivity metrics against which new chemical entities are compared.

Structure-Function Mapping of Voltage-Gated Sodium Channel Domain II Voltage Sensor

Investigators performing site-directed mutagenesis to map the domain II voltage sensor paddle of NaV1.7 should procure Huwentoxin-IV as a validated molecular probe. The toxin's differential sensitivity to specific channel mutations—most notably the 400-fold IC50 shift induced by the E818C mutation versus the negligible effect of the F813G mutation —provides a precise pharmacological fingerprint for confirming the functional integrity of engineered channel constructs and for dissecting the contributions of individual residues to toxin binding and voltage-sensor trapping.

In Vivo Preclinical Efficacy Benchmarking in Inflammatory and Neuropathic Pain Models

Academic and industry laboratories evaluating novel analgesic compounds in rodent pain models should use Huwentoxin-IV as a positive control with defined efficacy metrics. In the rat formalin test, 100 µg/kg i.p. HWTX-IV yields 63.6% reversal of hyperalgesia, a benchmark equivalent to 50 µg/kg morphine . This established dose-response relationship allows for standardized cross-study comparisons and serves as a translational reference point for gauging the therapeutic potential of next-generation NaV1.7-targeted analgesics.

Engineering of NaV1.7-Specific Toxin Variants with Optimized Selectivity Ratios

Peptide engineering groups aiming to develop next-generation NaV1.7 antagonists with reduced neuromuscular liability should acquire wild-type Huwentoxin-IV as the parental template. The peptide's baseline hNaV1.7/hNaV1.6 selectivity ratio of 23 provides the quantitative foundation for rational mutagenesis studies. By comparing engineered analogues against this wild-type benchmark under identical electrophysiological conditions, researchers can quantifiably assess improvements or reductions in the therapeutic window and prioritize candidates with enhanced NaV1.7/NaV1.6 selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Huwentoxin-IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.